molecular formula C10H13NO4 B14253680 [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid CAS No. 394656-73-6

[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid

Cat. No.: B14253680
CAS No.: 394656-73-6
M. Wt: 211.21 g/mol
InChI Key: VCQSFLUAINKBQY-UHFFFAOYSA-N
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Description

[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid: is an organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a propanedioic acid moiety

Chemical Reactions Analysis

Types of Reactions: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or propyl chain are replaced with other groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyrrolinones and other oxidized derivatives.

    Reduction: Pyrrolidines.

    Substitution: N-substituted pyrroles and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various functionalized pyrroles and related compounds .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is unique due to its specific combination of a pyrrole ring with a propyl chain and a propanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.

Properties

CAS No.

394656-73-6

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-(3-pyrrol-1-ylpropyl)propanedioic acid

InChI

InChI=1S/C10H13NO4/c12-9(13)8(10(14)15)4-3-7-11-5-1-2-6-11/h1-2,5-6,8H,3-4,7H2,(H,12,13)(H,14,15)

InChI Key

VCQSFLUAINKBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCC(C(=O)O)C(=O)O

Origin of Product

United States

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